molecular formula C8H9BrS B1521608 1-(3-Bromophenyl)ethane-1-thiol CAS No. 1152542-53-4

1-(3-Bromophenyl)ethane-1-thiol

Cat. No. B1521608
CAS RN: 1152542-53-4
M. Wt: 217.13 g/mol
InChI Key: IPIISTLVMBSZPO-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thiols can readily oxidize to disulfides, sulfinic acid, and sulfonic acid . The oxidation of thiols to disulfides can even occur in the presence of atmospheric air . Thus, the high susceptibility of thiols to undergo air oxidation necessitates the storage of thiols in an inert atmosphere . Oxidation of thiols to disulfides can also be accomplished using reagents like molecular bromine or iodine in the presence of a base .

Scientific Research Applications

Medicinal Chemistry: Synthesis of Bioactive Molecules

“1-(3-Bromophenyl)ethane-1-thiol” serves as a precursor in the synthesis of various bioactive molecules. Its thiol group can undergo thiol-ene reactions, a subset of click chemistry, to attach a wide range of functional groups, including biomolecules like proteins and peptides . This versatility is crucial for developing new drugs and understanding biological processes.

Materials Science: Polymer Functionalization

In materials science, this compound is used to modify polymers through thiol-ene reactions, which are essential for creating novel materials with specific properties . These reactions are employed to design polymers with improved durability, flexibility, or conductivity, which have applications in electronics, coatings, and biomedical devices.

Environmental Science: Detection of Gas Leaks

Thiols, due to their strong odor, are added to otherwise odorless gases like natural gas and propane to serve as detectable warnings in case of leaks . “1-(3-Bromophenyl)ethane-1-thiol” could potentially be used to synthesize such odorants or as a model compound for developing new detection methods.

Analytical Chemistry: Spectroscopy and Chromatography

The compound’s ability to participate in thiol-ene coupling reactions is utilized in analytical chemistry for modifying surfaces in spectroscopy and chromatography . This modification can enhance the detection and separation capabilities of analytical instruments, leading to more accurate and sensitive analysis.

Biochemistry: Protein Structure and Function

In biochemistry, thiols play a critical role in the structure and function of proteins. Disulfide bridges formed by thiol oxidation are crucial for maintaining protein tertiary structure . “1-(3-Bromophenyl)ethane-1-thiol” could be used in studies exploring protein folding and stability.

Pharmacology: Drug Delivery Systems

The thiol group in “1-(3-Bromophenyl)ethane-1-thiol” can be used to create prodrugs or drug delivery systems that release the active pharmaceutical ingredient upon reacting with biological thiols . This targeted release mechanism can improve drug efficacy and reduce side effects.

Organic Synthesis: Building Blocks for Complex Molecules

As a building block in organic synthesis, “1-(3-Bromophenyl)ethane-1-thiol” is valuable for constructing complex molecules. Its bromophenyl group can undergo various reactions, including palladium-catalyzed cross-coupling, to create diverse organic compounds .

Chemical Education: Experimental Demonstrations

Lastly, “1-(3-Bromophenyl)ethane-1-thiol” can be used in educational settings to demonstrate various chemical reactions and principles, such as nucleophilic substitution and radical reactions, helping students understand key concepts in organic chemistry .

Future Directions

The “click chemistry” concept, which includes thiol-based reactions, is a promising approach to the synthesis of novel organic compounds and polymer materials . This approach has had a transformational effect on synthesis in areas as diverse as polymers and materials, small molecule organic chemistry, and drug discovery .

properties

IUPAC Name

1-(3-bromophenyl)ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrS/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIISTLVMBSZPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Br)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromophenyl)ethane-1-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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